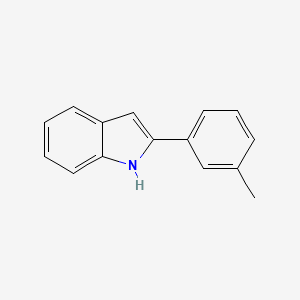

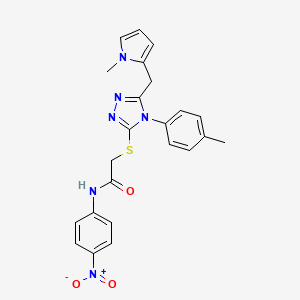

![molecular formula C19H16N4OS2 B3287626 3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-07-4](/img/structure/B3287626.png)

3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Descripción general

Descripción

3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound featuring unique structural motifs like the triazole and benzothiazole rings

Mecanismo De Acción

Target of Action

The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is part of the bacterium’s quorum sensing pathways, which are used for cell-cell communication and coordination of various behaviors .

Mode of Action

The compound interacts with the LasB system, inhibiting its function . This inhibition disrupts the quorum sensing pathways of the bacterium, affecting its ability to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of Pseudomonas aeruginosa. These pathways are used by the bacterium to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The compound’s action results in the inhibition of the LasB system, disrupting the quorum sensing pathways of Pseudomonas aeruginosa . This disruption affects the bacterium’s ability to form biofilms and produce virulence factors, potentially reducing its pathogenicity .

Action Environment

The action of the compound can be influenced by environmental factors. For example, the compound’s efficacy as a quorum sensing inhibitor may be affected by the presence of other bacteria, the availability of nutrients, and other environmental conditions . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Initial Steps: : The synthesis typically begins with the formation of the 1,2,4-triazole core. This is often done by reacting hydrazine derivatives with appropriate carboxylic acids or their derivatives.

Formation of Allylthio Group: : The allylthio group can be introduced via nucleophilic substitution, where an allyl halide reacts with a thiolate ion.

Phenyl Substitution: : Phenyl groups are usually introduced through aromatic substitution reactions, often under acidic or basic conditions.

Benzothiazole Formation: : Benzothiazole formation involves cyclization reactions, typically starting from 2-aminothiophenol derivatives.

Final Assembly: : The final coupling of the triazole and benzothiazole moieties involves C-N bond-forming reactions under conditions that preserve the integrity of the functional groups present.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes adjusting reaction conditions such as temperature, pressure, solvent systems, and using catalysts to enhance yields and purity while minimizing costs.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes:

Oxidation: : The presence of thioethers and triazoles suggests susceptibility to oxidation, potentially forming sulfoxides or sulfones.

Reduction: : Reduction reactions could target nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: : Electrophilic and nucleophilic aromatic substitutions are possible, given the aryl rings.

Addition: : The allyl group can undergo addition reactions, like hydroboration or halogenation.

Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: : Reagents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Substitution: : Conditions vary widely; however, common ones include halogens, strong bases, or acids to facilitate substitution.

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Reduced forms of nitro groups or other reducible entities.

Substitution and Addition: : Varied based on the specific reactants and conditions used, often yielding functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry: This compound can serve as a precursor or intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Its potential as a bioactive molecule could lead to research in pharmacology, exploring effects on biological pathways.

Industry: Possible uses in materials science, such as in the creation of advanced polymers or as a component in electronic devices due to its unique structural properties.

Comparación Con Compuestos Similares

Unique Features:

The combination of an allylthio group with triazole and benzothiazole rings makes this compound particularly intriguing, possibly enhancing its stability and reactivity compared to other similar structures.

1,2,4-Triazole Derivatives: : These often have antimicrobial or antifungal properties.

Benzothiazole Compounds: : Known for applications in organic electronics and as bioactive molecules.

So there you have it—a deep dive into the multifaceted world of 3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one. Fascinating, right?

Propiedades

IUPAC Name |

3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-2-12-25-18-21-20-17(23(18)14-8-4-3-5-9-14)13-22-15-10-6-7-11-16(15)26-19(22)24/h2-11H,1,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSYCQJPEYNHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

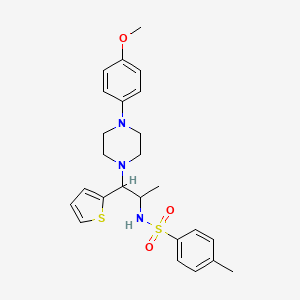

![4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide](/img/structure/B3287577.png)

![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B3287584.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3287601.png)

![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B3287608.png)

![2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B3287620.png)

![3-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287630.png)

![3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287648.png)

![ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B3287656.png)

![N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B3287661.png)